molecular formula C23H21NO5S B280727 5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid

5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid

Cat. No.: B280727
M. Wt: 423.5 g/mol
InChI Key: QSVJWIOWKPVQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid, also known as IMFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery.

Scientific Research Applications

5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid has been shown to have potential applications in drug discovery, particularly as a lead compound for developing new anti-inflammatory and anticancer drugs. Studies have shown that this compound exhibits inhibitory activity against various enzymes and proteins involved in inflammation and cancer progression, such as COX-2, 5-LOX, and MMP-9.

Mechanism of Action

5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in inflammation and cancer progression. Specifically, this compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation. This compound has also been shown to inhibit the activity of 5-LOX, an enzyme involved in the production of leukotrienes, which are also known to contribute to inflammation. Additionally, this compound has been shown to inhibit the activity of MMP-9, a protein involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and anticancer effects in vitro and in vivo. Specifically, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes in various cell types. This compound has also been shown to inhibit the growth and invasion of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound has been shown to exhibit potent anti-inflammatory and anticancer effects, making it a promising lead compound for drug discovery. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experimental settings.

Future Directions

There are several potential future directions for research related to 5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid. One direction could be to further investigate the mechanism of action of this compound, particularly with regards to its inhibition of COX-2, 5-LOX, and MMP-9. Another direction could be to explore the potential of this compound as a lead compound for developing new anti-inflammatory and anticancer drugs. Additionally, future research could focus on improving the solubility of this compound in aqueous solutions, which may increase its applicability in certain experimental settings.

Synthesis Methods

The synthesis of 5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid involves the reaction of 2-methylnaphtho[1,2-b]furan-3-carboxylic acid with 4-isopropylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Properties

Molecular Formula

C23H21NO5S

Molecular Weight

423.5 g/mol

IUPAC Name

2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylic acid

InChI

InChI=1S/C23H21NO5S/c1-13(2)15-8-10-16(11-9-15)30(27,28)24-20-12-19-21(23(25)26)14(3)29-22(19)18-7-5-4-6-17(18)20/h4-13,24H,1-3H3,(H,25,26)

InChI Key

QSVJWIOWKPVQDH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)O

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)O

Origin of Product

United States

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